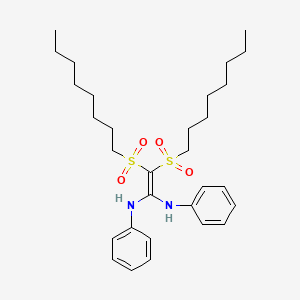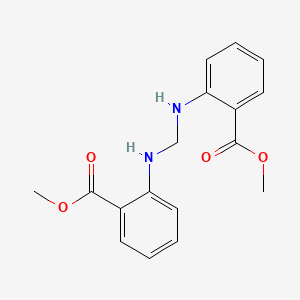
2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE: is a complex organic compound characterized by its unique structure, which includes two octane-1-sulfonyl groups and a phenylamino group attached to an ethenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octane-1-sulfonyl chloride with aniline derivatives under controlled conditions to form the sulfonylated intermediates. These intermediates are then subjected to further reactions, such as coupling with ethenyl groups, to form the final compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, ethyl acetate.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains trifluoromethanesulfonyl groups instead of octane-1-sulfonyl groups.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another related compound with trifluoromethylsulfonyl groups.
Uniqueness
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE is unique due to its specific combination of octane-1-sulfonyl and phenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H46N2O4S2 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
2,2-bis(octylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C30H46N2O4S2/c1-3-5-7-9-11-19-25-37(33,34)30(38(35,36)26-20-12-10-8-6-4-2)29(31-27-21-15-13-16-22-27)32-28-23-17-14-18-24-28/h13-18,21-24,31-32H,3-12,19-20,25-26H2,1-2H3 |
InChI Key |
UXQJITOLNULZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
![2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)
![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)

![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)
![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
